3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

Catalog No.
S984638
CAS No.
1045855-62-6
M.F
C13H23NO2Si
M. Wt
253.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypy...

CAS Number

1045855-62-6

Product Name

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

IUPAC Name

tert-butyl-[(5-methoxypyridin-3-yl)methoxy]-dimethylsilane

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-10-11-7-12(15-4)9-14-8-11/h7-9H,10H2,1-6H3

InChI Key

QZZNOAMEUXEYKS-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)OC

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is a chemical compound with the empirical formula C₁₃H₂₃NO₂Si and a molecular weight of 253.41 g/mol. It is characterized by the presence of a pyridine ring substituted with a methoxy group and a tert-butyldimethylsilyloxy group at the 3-position. This compound is notable for its unique structure, which enhances its stability and solubility in various organic solvents, making it an important intermediate in organic synthesis and medicinal chemistry .

  • Organic synthesis

    The tert-butyldimethylsilyloxy (TBDMS) group is a common protecting group in organic synthesis. It can be used to protect a hydroxyl group during a reaction and then easily removed later []. The methoxy group (OCH3) on the pyridine ring might participate in various chemical reactions, making this molecule a potential intermediate in the synthesis of more complex molecules.

  • Medicinal chemistry

    Pyridine derivatives are a prevalent class of heterocyclic compounds with diverse biological activities []. The combined presence of the methoxy group and the TBDMS-protected hydroxyl group could provide interesting functionalities for exploring potential drug candidates. However, further research is needed to determine any specific activity of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine.

  • Material science

    Pyridine-based materials have applications in various fields, including organic electronics and solar cells []. The TBDMS group could be used to control the solubility and reactivity of the molecule during material synthesis. More research is required to understand the potential role of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine in this field.

Typical for pyridine derivatives, including:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions.
  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride sources or acidic conditions, revealing the hydroxymethyl group.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger molecular frameworks, particularly in the synthesis of more complex nitrogen-containing heterocycles.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Research indicates that 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exhibits significant biological activity. It acts as a receptor antagonist, specifically binding to beta-adrenergic receptors, which are crucial in various physiological responses such as heart rate regulation and smooth muscle relaxation. This activity suggests potential therapeutic applications in cardiovascular diseases and other conditions influenced by adrenergic signaling .

The synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine typically involves the following steps:

  • Preparation of the Pyridine Intermediate: Starting from commercially available pyridine derivatives, the methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
  • Protection of Hydroxymethyl Group: The hydroxymethyl group is protected by reacting with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine to form the tert-butyldimethylsilyloxy derivative.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity .

This compound has various applications in:

  • Organic Synthesis: As an intermediate for synthesizing other complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting beta-adrenergic pathways.
  • Chemical Research: It serves as a useful reagent in studies involving pyridine chemistry and silyl protection strategies.

Its unique structure allows it to be a valuable tool in both academic and industrial research settings .

Interaction studies involving 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine have focused on its binding affinity to beta-adrenergic receptors. These studies indicate that the compound can effectively modulate receptor activity, potentially influencing downstream signaling pathways associated with various physiological effects. Further research may explore its interactions with other biomolecules to better understand its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine, including:

Compound NameStructure SimilarityUnique Features
3-MethoxypyridineLacks silyl protectionSimpler structure, less stable
N,N-DimethylpyridinamineDifferent functional groupsMore reactive due to amine presence
2-(tert-Butyldimethylsilyl)pyridineSimilar silyl protectionDifferent substitution pattern

These compounds differ primarily in their substituents and functional groups, which influence their reactivity, stability, and biological activity. The unique tert-butyldimethylsilyloxy group in 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine enhances its solubility and stability compared to simpler derivatives, making it particularly valuable for specific applications in synthesis and pharmacology .

Wikipedia

3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine

Dates

Modify: 2023-08-16

Explore Compound Types